Vaccinoside Vaccinoside Vaccinoside is a terpenoid.
Natural product derived from plant source.
Vaccinoside is a biochemical.
Brand Name: Vulcanchem
CAS No.: 36138-58-6
VCID: VC0546505
InChI: InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1
SMILES: C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O
Molecular Formula: C25H28O13
Molecular Weight: 536.486

Vaccinoside

CAS No.: 36138-58-6

Cat. No.: VC0546505

Molecular Formula: C25H28O13

Molecular Weight: 536.486

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vaccinoside - 36138-58-6

Specification

CAS No. 36138-58-6
Molecular Formula C25H28O13
Molecular Weight 536.486
IUPAC Name (1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Standard InChI InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1
Standard InChI Key WJPRKOJNQIZCGY-DOCWKGGNSA-N
SMILES C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Vaccinoside is characterized by the molecular formula C25H28O13 with a molecular weight of 536.5 g/mol . This complex organic compound features several functional groups arranged in a distinctive structure that contributes to its biochemical reactivity.

Structural Characteristics

The IUPAC name for vaccinoside is "(1R,4AR,7S,7as)-7-hydroxy-7-(((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy)methyl)-1-(((2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-1H,4ah,7H,7ah-cyclopenta(c)pyran-4-carboxylate" . This systematic nomenclature reflects its complex molecular architecture involving multiple functional groups including hydroxyl groups, carboxylic acid moieties, and glycosidic bonds.

The compound contains a cyclopenta(c)pyran core structure, which is characteristic of iridoid glycosides. Notably, it features a glucose moiety attached through a glycosidic bond, contributing to its water solubility and biochemical interactions . The presence of a p-coumaroyl group (3-(4-hydroxyphenyl)prop-2-enoyl) attached via an ester linkage to a hydroxymethyl group represents another key structural feature that influences its reactivity patterns.

Physical and Chemical Properties

Vaccinoside possesses several distinctive physical and chemical properties:

PropertyValue
Molecular FormulaC25H28O13
Molecular Weight536.5 g/mol
Physical StateSolid
SolubilityWater-soluble (due to glycoside moiety)
InChI KeyWJPRKOJNQIZCGY-OZOLURDPSA-N
CID (PubChem)56842360

The compound demonstrates reactivity primarily through its hydroxyl groups and glycosidic bond, which can undergo enzymatic hydrolysis under specific conditions . The presence of both a carboxylic acid group and multiple hydroxyl groups contributes to its ability to participate in various chemical reactions, particularly those catalyzed by enzymes.

Natural Sources and Distribution

Vaccinoside occurs naturally in several plant species, primarily within the Ericaceae family. The compound has been isolated and identified from the following plants:

Primary Natural Sources

  • Vaccinium bracteatum - Contains significant concentrations, particularly in fresh leaves

  • Andromeda polifolia - Contains detectable levels of the compound

  • Craibiodendron henryi - Another documented source within the Ericaceae family

The highest concentrations are typically found in the leaf tissues of these plants, where the compound is believed to serve multiple biochemical and ecological functions. Extraction and isolation typically involve specialized solvent-based methods followed by chromatographic separation techniques.

Biochemical Role and Metabolism

As an iridoid glycoside, vaccinoside plays several important roles in plant biochemistry. Research indicates that it functions as:

Metabolic Pathway Involvement

Vaccinoside participates in several metabolic pathways in plants, including:

  • Secondary metabolite production

  • Plant defense mechanisms against herbivores and pathogens

  • Pigment formation processes

The compound has been identified in metabolomics studies as a significant biomarker in stress response mechanisms, particularly in oxidative stress conditions . In a study examining oxidative stress in IEC-6 small intestine cells, vaccinoside was identified among the metabolites showing significant changes in concentration profiles following stress induction .

Historical and Traditional Uses

One of the most fascinating aspects of vaccinoside is its historical application, which dates back centuries in Chinese culture.

Traditional Applications

Since the Tang dynasty in China, fresh leaves of Vaccinium bracteatum containing vaccinoside have been utilized as a natural pigment source to produce black rice . This traditional practice represents one of the earliest documented uses of plant-derived colorants in food preparation.

The historical significance of this application has prompted modern research into the biochemical mechanisms underlying the pigment formation process, leading to the discovery of vaccinoside's role as a key precursor compound in blue pigment synthesis.

Biochemical Reactivity and Enzyme Interactions

The biochemical versatility of vaccinoside is demonstrated through its interactions with various enzymes that catalyze its transformation into other compounds.

Enzymatic Reactions

Research has established that vaccinoside functions as a distinct bifunctional precursor that can undergo enzymatic transformation through two independent pathways :

  • Catalysis by polyphenol oxidase (PPO)

  • Catalysis by β-glucosidase

These enzymatic transformations result in reactive intermediates that subsequently participate in further reactions, particularly with amino acids, leading to the formation of colored compounds.

Role in Blue Pigment Formation

One of the most significant applications of vaccinoside is its role in the formation of Vaccinium blue pigments (VBPs).

Pigment Formation Mechanism

Recent research has elucidated the mechanism by which vaccinoside contributes to blue pigment formation . The process involves:

  • Enzymatic transformation of vaccinoside by either polyphenol oxidase or β-glucosidase

  • Reaction of the resulting intermediate with amino acids

  • Formation of blue pigments with absorption maxima (λmax) in the range of 581-590 nm

Studies have demonstrated that this reaction can occur with at least 15 different amino acids, resulting in blue pigments with varied hues depending on the specific amino acid involved in the reaction .

Proposed Synthetic Pathways

Research has identified two distinct synthetic pathways for the formation of Vaccinium blue pigments from vaccinoside :

Pathway 1: Polyphenol oxidase-mediated oxidation of vaccinoside followed by reaction with amino acids.

Pathway 2: β-glucosidase-catalyzed hydrolysis of the glycosidic bond in vaccinoside, generating an aglycone that subsequently reacts with amino acids.

These pathways have been characterized using multiple analytical techniques, including HPLC, high-performance size exclusion chromatography (HPSEC), UV-Vis spectroscopy, and colorimetric analysis .

Black Rice Coloration Mechanism

The traditional process of preparing black rice using Vaccinium bracteatum leaves has been interpreted based on current understanding of vaccinoside chemistry.

Process Biochemistry

The black rice preparation process involves:

  • Introduction of fresh Vaccinium bracteatum leaves containing vaccinoside during rice cooking

  • Enzymatic transformation of vaccinoside by intrinsic enzymes present in the fresh leaves

  • Reaction of transformed vaccinoside with rice proteins (amino acids)

  • Formation of blue-black pigments that color the rice

This elucidation of the traditional process demonstrates the practical application of vaccinoside biochemistry in food coloration techniques that have been employed for centuries.

Analytical Methods for Detection and Quantification

Several analytical techniques have been employed for the detection, identification, and quantification of vaccinoside in various matrices.

Chromatographic and Spectroscopic Methods

Common analytical approaches include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Current Research Trends and Future Perspectives

Research on vaccinoside has gained momentum in recent years, with several key areas of focus emerging.

Recent Research Developments

Recent studies (2023-2025) have focused on:

  • Elucidating the enzymatic mechanisms involved in vaccinoside transformation

  • Characterizing the structure and properties of Vaccinium blue pigments derived from vaccinoside

  • Investigating the potential applications of these pigments in food, cosmetic, and pharmaceutical industries

Future Research Directions

Several promising research directions include:

  • Investigation of structure-activity relationships for vaccinoside and related compounds

  • Development of semi-synthetic derivatives with enhanced properties

  • Exploration of sustainable production methods for vaccinoside-derived blue pigments

  • Assessment of the safety and regulatory aspects of vaccinoside-derived pigments for commercial applications

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